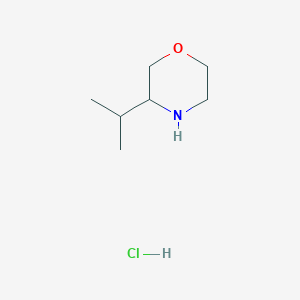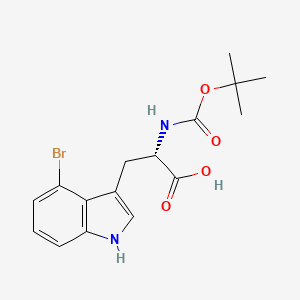
FmocNH-PEG4-CH2CH2N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FmocNH-PEG4-CH2CH2N3, also known as 9H-fluoren-9-ylmethoxycarbonyl-polyethylene glycol-4-azidoethyl, is a heterobifunctional polyethylene glycol derivative. It is widely used in various fields due to its unique properties, including its ability to modify proteins, peptides, and other materials. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and an azide group, making it highly versatile for bioconjugation and click chemistry applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FmocNH-PEG4-CH2CH2N3 typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) chain. This is done by reacting the Fmoc-protected amine with a PEG derivative, usually in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Fmoc-protected amine and PEG derivatives.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
FmocNH-PEG4-CH2CH2N3 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Conjugation Reactions: The compound can be conjugated to other molecules through the azide group using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Azidation: Sodium azide in DMF or DMSO.
Click Chemistry: Copper sulfate and sodium ascorbate in a suitable solvent
Major Products
Fmoc-Deprotected Product: Removal of the Fmoc group yields the free amine.
Click Chemistry Product: Reaction with an alkyne yields a triazole-linked product
科学研究应用
Chemistry
FmocNH-PEG4-CH2CH2N3 is used in the synthesis of complex molecules and bioconjugates. Its ability to undergo click chemistry makes it valuable for constructing large, multifunctional molecules .
Biology
In biological research, the compound is used for labeling and modifying biomolecules such as proteins and peptides. It facilitates the study of protein-protein interactions and cellular processes .
Medicine
The compound is employed in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Its PEGylation improves the solubility and stability of drugs .
Industry
In industrial applications, this compound is used in the development of advanced materials, including hydrogels and nanomaterials. These materials have applications in tissue engineering and regenerative medicine .
作用机制
The mechanism of action of FmocNH-PEG4-CH2CH2N3 involves its ability to undergo click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are used to conjugate the compound to various biomolecules. The Fmoc group serves as a protecting group for the amine, which can be deprotected under basic conditions to reveal the free amine for further reactions .
相似化合物的比较
Similar Compounds
FmocNH-PEG4-COOH: Similar structure but with a carboxylic acid group instead of an azide group.
FmocNH-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.
FmocNH-PEG4-Maleimide: Contains a maleimide group for thiol-reactive conjugation
Uniqueness
FmocNH-PEG4-CH2CH2N3 is unique due to its azide group, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable for applications requiring precise bioconjugation and labeling .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6/c26-29-28-10-12-32-14-16-34-18-17-33-15-13-31-11-9-27-25(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAGOHZZTZIRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl](/img/structure/B8179478.png)





